ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a benzyl group at position 6, a methyl group at position 2, and two ketone groups at positions 5 and 5. The core is further functionalized with an acetamido linker attached to a benzoate ester moiety. The ester group enhances lipophilicity, which may improve cell membrane permeability, while the benzyl substituent could influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-3-34-23(32)17-11-7-8-12-18(17)25-20(30)15-28-19-14-27(2)26-21(19)22(31)29(24(28)33)13-16-9-5-4-6-10-16/h4-12,14H,3,13,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOHWGGYFKVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves multi-step organic synthesis, starting from commercially available precursors
Industrial Production Methods: : Large-scale production leverages optimized conditions for each step, ensuring high yield and purity. Techniques like high-performance liquid chromatography and recrystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various types of chemical reactions, such as:
Oxidation: : The compound can be oxidized using agents like potassium permanganate.
Reduction: : Reduction can be performed using sodium borohydride.
Substitution: : Nucleophilic substitution reactions occur under specific conditions.
Common Reagents and Conditions: : Reagents such as acetic acid for esterification, sodium borohydride for reduction, and potassium permanganate for oxidation are commonly used.
Major Products Formed: : The primary products formed depend on the specific reaction conditions. Oxidation yields hydroxylated derivatives, reduction leads to the corresponding alcohols, and substitution products vary widely based on the nucleophiles used.
Scientific Research Applications
Research indicates that compounds derived from pyrazolo[4,3-d]pyrimidines exhibit various biological activities through multiple mechanisms:
Antitumor Activity
Ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against several human tumor cell lines such as HeLa and HCT116. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways involved in cell survival and proliferation .
Kinase Inhibition
This compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs). In particular, it has shown significant inhibitory effects on CDK2 and CDK9 with IC50 values indicating potent activity. This selectivity is crucial for minimizing side effects associated with less selective kinase inhibitors .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
Case Study on Anticancer Efficacy
A study published in Molecules investigated the structure-activity relationship (SAR) of various pyrazolo derivatives similar to this compound. The findings indicated that modifications to substituents significantly enhance selectivity and potency against specific CDKs .
Clinical Implications
Another investigation focused on the compound's potential in clinical oncology settings. The results suggested that it could serve as a lead compound for developing new anticancer therapies targeting specific kinases involved in tumor progression .
Pharmacological Profile
The pharmacological profile of this compound suggests a promising future in drug development:
Bioavailability
Initial studies indicate favorable bioavailability characteristics due to its lipophilic nature, which may enhance its absorption and distribution in biological systems .
Toxicology
Ongoing toxicological assessments are crucial for determining the safety profile at therapeutic doses. Early findings suggest that the compound exhibits a manageable safety profile; however, comprehensive studies are necessary to establish its long-term effects .
Mechanism of Action
The mechanism involves its interaction with molecular targets such as enzymes and receptors. For instance, the pyrazolopyrimidine core can inhibit certain enzymes, impacting cellular pathways and biological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of fused pyrimidine derivatives. Key structural analogs include:
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Core: Thiazolo-pyrimidine with a fused thiazole ring. Substituents: 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and cyano groups. Key Data: Yield 68%, m.p. 243–246°C, IR bands for NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹) .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Core: Similar to 11a but with a 4-cyanobenzylidene group. Substituents: Enhanced electron-withdrawing character due to the cyano group. Key Data: Yield 68%, m.p. 213–215°C, IR bands for CN (2,209 cm⁻¹) .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Core: Pyrimido-quinazoline with a fused quinazoline ring. Substituents: 5-Methylfuran-2-yl and cyano groups. Key Data: Yield 57%, m.p. 268–269°C, IR bands for NH (3,217 cm⁻¹) and CO (1,719 cm⁻¹) .
Comparative Table of Key Properties
Biological Activity
Ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex compound belonging to the pyrazolo[4,3-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and presenting data in structured formats.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-d]pyrimidine core structure which is known for its pharmacological significance. The presence of various substituents enhances its biological activity by influencing solubility and interaction with biological targets.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. These compounds often function as inhibitors of protein kinases involved in cancer progression.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of eukaryotic protein kinases, which play critical roles in cell proliferation and survival pathways. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (hepatoma), and A549 (lung cancer) with IC50 values often in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | MCF-7 | 1.74 |
| 1d | A549 | 2.10 |
| 1e | HepG2 | 3.45 |
2. Antimicrobial Activity
Recent investigations have also focused on the antimicrobial properties of pyrazolo[4,3-d]pyrimidines. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy : Studies indicate that similar derivatives exhibit substantial antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial DNA synthesis or inhibition of critical enzymatic pathways .
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Reduced viability |
3. Anti-inflammatory Activity
Pyrazolo[4,3-d]pyrimidines are also noted for their anti-inflammatory effects, which are crucial in various disease contexts including cancer-related inflammation.
- Inflammation Modulation : The compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of disease .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives:
- Study on Renal Anemia : A specific derivative was tested for its ability to enhance erythropoietin production through HIF-PHD inhibition. Results showed increased hemoglobin levels in anemic rats after administration .
- Dual Action Against Cancer and Infection : Another study explored the dual action of pyrazolo[4,3-d]pyrimidines against cancer cells while simultaneously exhibiting antibacterial properties. This duality is particularly beneficial in treating cancer patients who are at high risk for infections due to immunosuppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
